molecular formula C23H18BrFN2OS B2678695 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-fluorobenzamide CAS No. 1022805-02-2

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-fluorobenzamide

Cat. No.: B2678695
CAS No.: 1022805-02-2
M. Wt: 469.37
InChI Key: ALYAKKLSYNWNES-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C23H18BrFN2OS and its molecular weight is 469.37. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Insights

  • Comparative Structural Analysis : Research on anilides of 2,2'-thiodibenzoic acid, including N,N'-bis(2-bromophenyl)-2,2'-thiodibenzamide, showcases the importance of structural analysis in understanding molecular conformations and interactions. Such studies are foundational for designing compounds with desired pharmacological properties (Helliwell et al., 2012).

  • Synthesis and Antimicrobial Activity : The synthesis of linezolid-like molecules and their evaluation for antimicrobial activities demonstrate the ongoing search for new therapeutic agents. This research emphasizes the role of structural modifications in enhancing biological activity, applicable to designing analogs of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-fluorobenzamide with potential antimicrobial properties (Başoğlu et al., 2012).

Potential Pharmacological Applications

  • Anticancer Activity : The synthesis of benzothiazole acylhydrazones and their evaluation as anticancer agents reveal the potential of structurally related compounds in cancer therapy. These findings suggest that compounds like this compound could be explored for their anticancer activities, given the significant role of structural moieties in determining biological efficacy (Osmaniye et al., 2018).

  • Cytotoxic Activity Against Cancer Cells : The synthesis of N-(phenylcarbamothioyl)-benzamide derivatives and their evaluation for cytotoxic activity against MCF-7 cells highlight the potential for developing new therapeutic agents targeting cancer. Such research underscores the possibility of this compound and its analogs being potent anticancer compounds (Kesuma et al., 2018).

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2OS/c24-17-10-8-15(9-11-17)21-22(19-6-1-2-7-20(19)27-21)29-13-12-26-23(28)16-4-3-5-18(25)14-16/h1-11,14,27H,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYAKKLSYNWNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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